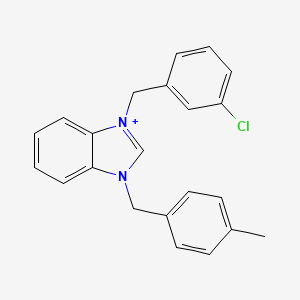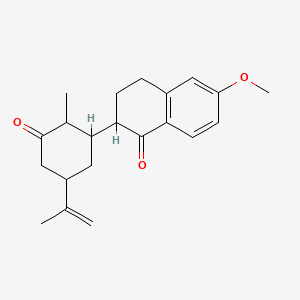
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the cyclohexyl ring, introduction of the isopropenyl and methyl groups, and the final coupling with the naphthalenone moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
化学反应分析
Types of Reactions
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
作用机制
The mechanism of action of 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
相似化合物的比较
Similar Compounds
- 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)acetonitrile
- 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)acrylic acid
Uniqueness
Compared to similar compounds, 2-(5-isopropenyl-2-methyl-3-oxocyclohexyl)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone stands out due to its unique combination of functional groups and structural features
属性
分子式 |
C21H26O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
6-methoxy-2-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H26O3/c1-12(2)15-10-19(13(3)20(22)11-15)18-7-5-14-9-16(24-4)6-8-17(14)21(18)23/h6,8-9,13,15,18-19H,1,5,7,10-11H2,2-4H3 |
InChI 键 |
AWFFMSDYWLBCOX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CCC3=C(C2=O)C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369984.png)
![3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369988.png)
![4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13369991.png)
![3-(1-Benzofuran-2-yl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369994.png)
![6-(1-Adamantyl)-3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369998.png)
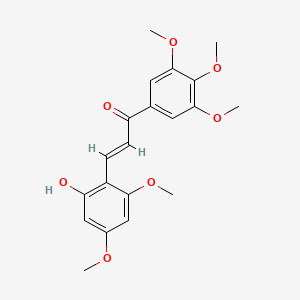

![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)
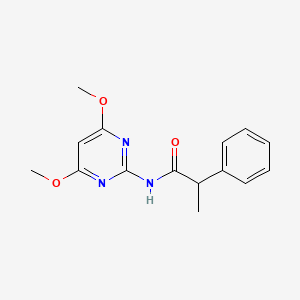
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B13370056.png)
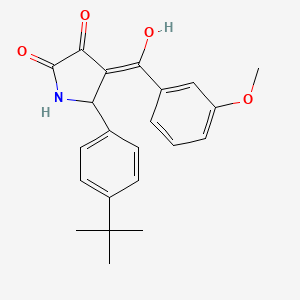
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
